1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one
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Overview
Description
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one is an organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromopropyl group and a methylsulfanyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one typically involves the reaction of 4-(methylsulfanyl)pyrimidin-2(1H)-one with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like acetonitrile or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane or acetic acid.
Reduction: Sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidinones with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidines.
Scientific Research Applications
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-(ethylsulfanyl)pyrimidin-2(1H)-one: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one is unique due to the combination of its bromopropyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further study.
Properties
CAS No. |
90032-45-4 |
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Molecular Formula |
C8H11BrN2OS |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-methylsulfanylpyrimidin-2-one |
InChI |
InChI=1S/C8H11BrN2OS/c1-13-7-3-6-11(5-2-4-9)8(12)10-7/h3,6H,2,4-5H2,1H3 |
InChI Key |
UGISJGDGFOUYDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)N(C=C1)CCCBr |
Origin of Product |
United States |
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